ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Position 2: Ethyl group.
- Position 5: 3-Fluorophenyl substituent.
- Position 6: Ethyl carboxylate ester.
- Position 7: Methyl group.
Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN2O3S/c1-4-13-16(22)21-15(11-7-6-8-12(19)9-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3 |
InChI Key |
LYNAODSMKSPYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to achieve high yields under mild conditions . This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, isopropyl alcohol, and chloroform, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against tyrosinase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of tyrosine to melanin . Additionally, its neuroprotective effects are linked to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Crystal Structure :
- The thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with deviations from planarity influenced by substituents. For instance, the 3-fluorophenyl group may engage in π-halogen or C–H···F interactions, altering packing compared to bromo- or methoxy-substituted analogs .
Substituent Variations and Their Effects
Key Observations
Position 5 Substituents :
- Halogenated aryl groups (e.g., 3-fluorophenyl, 4-bromophenyl) enhance intermolecular interactions (e.g., C–X···π, X = F, Br) in crystal lattices, improving thermal stability .
- Electron-donating groups (e.g., 4-methoxyphenyl) increase solubility but may reduce metabolic stability compared to halogenated analogs .
Position 2 Modifications: Ethyl group in the target compound likely reduces steric hindrance compared to bulkier benzylidene or allylidene substituents, favoring synthetic accessibility .
Position 6 Functionalization :
- Carboxylate esters (common in most analogs) offer a balance between lipophilicity and hydrolytic stability.
- Carboxamides (e.g., in ) improve water solubility but may require protective strategies during synthesis.
Biological Activity: Mannich base derivatives (e.g., ) demonstrate that substituents at Position 2 significantly influence antimicrobial potency.
Biological Activity
Ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel compound within the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological effects of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving intramolecular cyclization of appropriate precursors using polyphosphoric acid (PPA). The structure was confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. The molecular formula indicates significant structural features that contribute to its biological activity.
Biological Activity Overview
Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities. The specific compound exhibits:
- Antimicrobial Activity :
- Antitumor Effects :
- Anti-inflammatory and Analgesic Properties :
Structure-Activity Relationships (SAR)
The biological activity of thiazolo[3,2-a]pyrimidines is heavily influenced by their structural components:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring significantly enhances antibacterial activity. Compounds with halogen substituents often show improved potency against resistant bacterial strains due to increased lipophilicity and binding affinity to bacterial targets .
- Hydrophobic Interactions : The hydrophobic character of the alkyl chains contributes to the overall bioactivity by facilitating membrane penetration and interaction with intracellular targets.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- In vitro studies revealed that specific thiazolo derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. For example, a derivative similar to ethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl demonstrated an IC50 value of 12 μM against MCF−7 cells but showed minimal toxicity towards non-cancerous cells .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves refluxing a mixture of substituted pyrimidine precursors with aldehydes and sodium acetate in glacial acetic acid/acetic anhydride. For example, describes a protocol using 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and substituted benzaldehydes under reflux for 8–10 hours, yielding ~78% after recrystallization. Key parameters for optimization include:
- Catalyst concentration : Sodium acetate (1.5 g per 0.01 mol substrate) ensures efficient cyclization.
- Solvent ratio : A 1:1 acetic acid/anhydride mixture balances reactivity and solubility.
- Crystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .
Q. How is the molecular conformation determined, and what techniques validate its structural integrity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and report:
- Puckered pyrimidine-thiazolo ring systems with deviations up to 0.224 Å from planarity.
- Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the 3-fluorophenyl substituent, confirmed via SC-XRD (R-factor = 0.044) .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Pyrimidine derivatives are screened for antimicrobial and anticancer activity via:
- Agar diffusion assays : Zone-of-inhibition tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- MTT assays : Cytotoxicity evaluation in cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. trimethoxybenzylidene) impact conformational stability and bioactivity?
- Structural impact : Electron-withdrawing groups (e.g., 3-fluorophenyl) increase ring puckering (deviation = 0.224 Å) compared to electron-donating groups (e.g., 2,4,6-trimethoxybenzylidene), which planarize the system due to steric effects .
- Bioactivity : Fluorinated analogs show enhanced antimicrobial activity (e.g., 3-nitrophenyl derivatives in exhibit 70% inhibition at 50 µg/mL), while methoxy-substituted variants may improve solubility .
Q. How can contradictory crystallographic data (e.g., bond lengths, dihedral angles) across studies be resolved?
Q. What advanced spectroscopic and computational methods elucidate its interaction with biological targets?
- NMR titration : Monitor chemical shift perturbations (CSPs) in - or -NMR upon binding to enzymes (e.g., dihydrofolate reductase).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with ΔG values (e.g., −8.2 kcal/mol for thiazolo-pyrimidine analogs in ) .
Methodological Considerations
Q. How are reaction byproducts characterized, and what strategies minimize their formation?
- HPLC-MS : Identifies byproducts (e.g., hydrolyzed esters or dimeric species) via retention time and m/z ratios.
- Byproduct suppression : Lower reaction temperatures (80°C vs. reflux) and inert atmospheres reduce oxidation .
Q. What quality control protocols ensure batch-to-batch consistency in synthetic batches?
- Purity criteria : ≥95% HPLC purity (C18 column, acetonitrile/water gradient).
- Melting point consistency : MP 427–428 K () with ≤2°C deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
